2-Bromo-6-fluorothiazolo[5,4-b]pyridine
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Overview
Description
2-Bromo-6-fluorothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluorothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method involves the use of microwave-assisted synthesis. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-assisted synthesis method suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluorothiazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Typical reagents include palladium catalysts and boronic acids or esters.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the thiazolo[5,4-b]pyridine core with aryl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antitumor activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 2-Bromo-6-fluorothiazolo[5,4-b]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic core. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler analog that lacks the thiazole ring.
6-Fluoropyridine: Another analog that lacks the thiazole ring.
Thiazolo[5,4-b]pyridine: The parent compound without the bromine and fluorine substituents.
Uniqueness
2-Bromo-6-fluorothiazolo[5,4-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiazolo[5,4-b]pyridine core provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
2-bromo-6-fluoro-[1,3]thiazolo[5,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2S/c7-6-10-4-1-3(8)2-9-5(4)11-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBFRJNKNWXMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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